Degradation Potency vs. Occupancy-Driven Inhibition
IPS-06061 achieves catalytic degradation of KRAS G12D with DC50 = 230 nM and Dmax > 90% in cellular assays, as disclosed in patent WO2024241248 . In contrast, MRTX1133 acts as a noncovalent inhibitor occupying the KRAS G12D switch-II pocket with an in vitro IC50 of approximately 6 nM in cellular proliferation assays and 700-fold selectivity over KRAS WT . While MRTX1133 exhibits higher potency by IC50, its mechanism requires sustained target occupancy and does not eliminate the KRAS G12D protein. The <1:1 stoichiometry inherent to IPS-06061's catalytic degradation mechanism means each degrader molecule can process multiple KRAS G12D copies before being metabolized, conferring a pharmacodynamic advantage that is not captured by DC50-to-IC50 numerical comparisons alone.
| Evidence Dimension | KRAS G12D protein modulation potency and depth |
|---|---|
| Target Compound Data | DC50 = 230 nM; Dmax > 90% (cellular degradation assay, patent WO2024241248) |
| Comparator Or Baseline | MRTX1133: Cellular IC50 ≈ 6 nM (proliferation), 700-fold selectivity over KRAS WT; inhibition mechanism with no protein degradation |
| Quantified Difference | IPS-06061 eliminates >90% of KRAS G12D protein; MRTX1133 inhibits but does not degrade the target. DC50 (degradation) vs. IC50 (inhibition) represent mechanistically distinct endpoints and are not directly numerically comparable. |
| Conditions | IPS-06061: cellular degradation assay (cell line not specified in patent); MRTX1133: KRAS G12D-mutant cell line proliferation assays |
Why This Matters
Protein degradation eliminates the scaffolding functions of KRAS G12D that persist under inhibitor treatment, potentially overcoming resistance mechanisms that limit inhibitor durability.
- [1] InnoPharmaScreen. KRAS G12D molecular glue degrader. Patent WO2024241248. DC50 = 230 nM, Dmax > 90% for KRAS G12D degradation by IPS-06061. View Source
- [2] Yin G, Huang Z, Alvarez J, et al. Discovery and development of MRTX1133, a potent, selective, noncovalent inhibitor of KRAS G12D. Bioorg Med Chem Lett. 2024;113:129963. Cellular IC50 ≈ 6 nM; 700-fold selectivity over KRAS WT. View Source
